molecular formula C15H23N5O2 B10857244 1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea

1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea

Cat. No.: B10857244
M. Wt: 305.38 g/mol
InChI Key: WNSMPEBHTSITSG-LLVKDONJSA-N
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Description

TK-129 is a highly potent and selective inhibitor of lysine demethylase 5B (KDM5B), also known as JARID1B. It has an IC50 value of 44 nM, indicating its high affinity and efficacy. TK-129 is known for its cardioprotective effects, primarily through the inhibition of KDM5B and the blocking of the KDM5B-associated Wnt pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

TK-129 is synthesized through a series of chemical reactions involving the formation of a pyrazole-based structureThe synthetic route typically involves the use of reagents such as cyclopropylamine, isopropyl pyrazole, and pyrrolidine derivatives .

Industrial Production Methods

Industrial production of TK-129 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry techniques to enhance efficiency and reduce production costs. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

TK-129 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions are derivatives of TK-129 with modified functional groups. These derivatives are studied for their potential to inhibit KDM5B and their cardioprotective effects .

Scientific Research Applications

TK-129 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of KDM5B and its effects on histone demethylation.

    Biology: Investigated for its role in regulating gene expression and cellular processes through the inhibition of KDM5B.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, particularly in reducing myocardial remodeling and fibrosis.

    Industry: Utilized in the development of new drugs targeting KDM5B and related pathways .

Mechanism of Action

TK-129 exerts its effects by inhibiting the activity of KDM5B, a histone demethylase involved in the regulation of gene expression. By blocking KDM5B, TK-129 prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to changes in chromatin structure and gene expression. This inhibition is associated with the activation of the Wnt pathway, which plays a crucial role in cardiac fibroblast activation and myocardial remodeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TK-129

TK-129 stands out due to its high selectivity and potency against KDM5B, with an IC50 value of 44 nM. Its cardioprotective effects, low toxicity, and favorable pharmacokinetic properties make it a promising candidate for further research and potential therapeutic applications .

Properties

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea

InChI

InChI=1S/C15H23N5O2/c1-9(2)12-7-13(19-18-12)14(21)20-6-5-11(8-20)17-15(22)16-10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,18,19)(H2,16,17,22)/t11-/m1/s1

InChI Key

WNSMPEBHTSITSG-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)NC3CC3

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)NC3CC3

Origin of Product

United States

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